molecular formula C18H20FN3O2 B2890734 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2380094-73-3

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2890734
CAS No.: 2380094-73-3
M. Wt: 329.375
InChI Key: LVOLTEDAIUGBLB-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then coupled with the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine
  • 2-{[1-(4-Methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine
  • 2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-6-methylpyrimidine

Uniqueness

2-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12-10-20-18(21-11-12)24-15-5-7-22(8-6-15)17(23)14-4-3-13(2)16(19)9-14/h3-4,9-11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOLTEDAIUGBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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